molecular formula C16H17ClN2OS B2856745 N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 879362-69-3

N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2856745
CAS RN: 879362-69-3
M. Wt: 320.84
InChI Key: NBRWJLNIGJVUAB-UHFFFAOYSA-N
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Description

“N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 879362-69-3 . It has a molecular weight of 320.84 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17ClN2OS/c17-10-15(20)19(11-12-6-2-1-3-7-12)16-18-13-8-4-5-9-14(13)21-16/h1-3,6-7H,4-5,8-11H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3, a boiling point of 476.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 74.0±3.0 kJ/mol, and it has a flash point of 241.8±31.5 °C . The compound has a molar refractivity of 87.8±0.3 cm^3, and its polar surface area is 61 Å^2 .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Analgesic Activity

    Acetamide derivatives, including those related to N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, have been synthesized and tested for potential analgesic properties. Studies indicate that these compounds can significantly decrease pain responses in various tests, suggesting their usefulness in pain management (Kaplancıklı et al., 2012).

  • Antitumor Activity

    Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrates that certain compounds within this category exhibit considerable anticancer activity against a range of cancer cell lines. This highlights their potential as candidates for further antitumor drug development (Yurttaş et al., 2015).

  • Antimicrobial Activity

    Some derivatives of N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have shown efficacy against pathogenic bacteria and fungi, indicating their potential as antimicrobial agents. This is particularly relevant in the development of new treatments for infectious diseases (Mokhtari & Pourabdollah, 2013).

Material Science and Other Applications

  • Photovoltaic Efficiency and NLO Activity: Compounds related to N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have been analyzed for their light harvesting efficiency and non-linear optical (NLO) activity. These findings suggest applications in dye-sensitized solar cells (DSSCs) and other photovoltaic systems, as well as in the development of materials with NLO properties (Mary et al., 2020).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-10-15(20)19(11-12-6-2-1-3-7-12)16-18-13-8-4-5-9-14(13)21-16/h1-3,6-7H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRWJLNIGJVUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

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